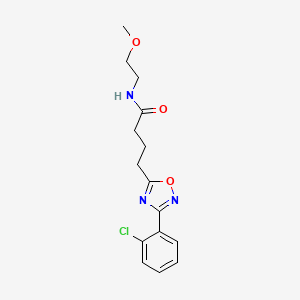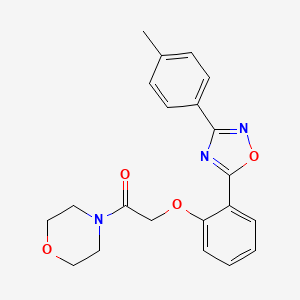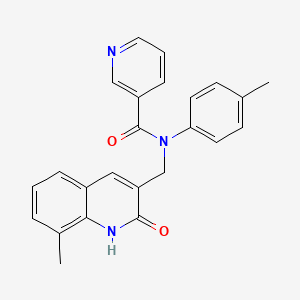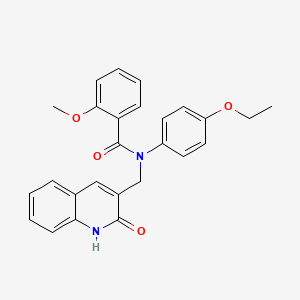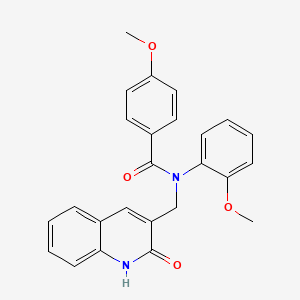
N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide, also known as HMQMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide exerts its pharmacological effects through multiple mechanisms. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide also activates certain signaling pathways that promote cell death in cancer cells. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide has been shown to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce the activity of certain enzymes involved in cancer progression, and induce cell death in cancer cells. N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide has also been shown to reduce oxidative stress and protect against DNA damage.
実験室実験の利点と制限
One of the advantages of using N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide in lab experiments is its high potency and specificity. N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide has been shown to exhibit potent anticancer and anti-inflammatory effects at low concentrations. However, one of the limitations of using N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research and development of N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide. One area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide. Another area of interest is the investigation of the potential synergistic effects of N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide with other anticancer and anti-inflammatory agents. Additionally, further studies are needed to elucidate the exact mechanisms of action of N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide and its potential therapeutic applications in different disease conditions.
Conclusion:
In conclusion, N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. Its ability to exhibit anti-inflammatory, antioxidant, and anticancer properties makes it a promising candidate for further research and development. However, further studies are needed to fully understand its mechanisms of action and potential therapeutic applications.
合成法
N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide can be synthesized through a multistep process that involves the condensation of 2-hydroxy-3-formylquinoline with 2-methoxyaniline, followed by the reaction with 4-methoxybenzoyl chloride. The final product is obtained through purification and recrystallization.
科学的研究の応用
N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress.
特性
IUPAC Name |
4-methoxy-N-(2-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-30-20-13-11-17(12-14-20)25(29)27(22-9-5-6-10-23(22)31-2)16-19-15-18-7-3-4-8-21(18)26-24(19)28/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGCOFCSRQZUTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-methoxyphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

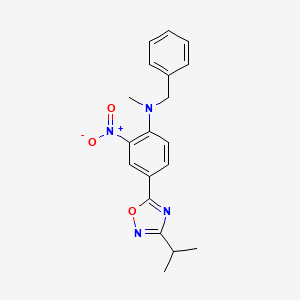
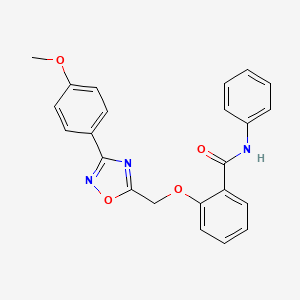

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7694988.png)


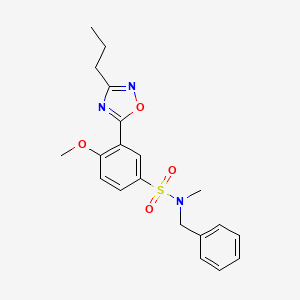
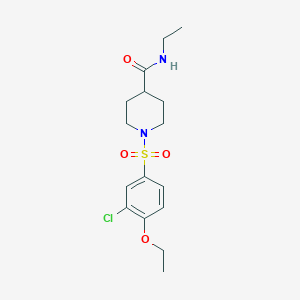
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7695023.png)
